molecular formula C9H13N3 B1531781 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098078-48-7

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B1531781
CAS No.: 2098078-48-7
M. Wt: 163.22 g/mol
InChI Key: JNKNTOYPPVGKHT-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a tert-butyl group at the 5-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceutical and materials science applications .

Characterization typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (e.g., SHELXL for refinement) .

Properties

IUPAC Name

5-tert-butyl-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-5-6-12-8(7-10-11-12)9(2,3)4/h1,7H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKNTOYPPVGKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=NN1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and reliable method involves the copper(I)-catalyzed cycloaddition of a suitable azide with a propargyl derivative.

  • Starting Materials:

    • Azide component: tert-butyl azide or tert-butyl nitrine generated in situ.
    • Alkyne component: propargylamine or propargyl derivatives.
  • Catalysts and Conditions:

    • Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate as reducing agent.
    • Solvents: tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).
    • Ambient temperature or mild heating (room temperature to 60°C).
    • Reaction time: several hours to overnight.
  • Procedure Highlights:

    • Azide and alkyne are mixed in the presence of CuI and a ligand such as TBTA (tris(benzyltriazolylmethyl)amine) to stabilize copper(I).
    • The reaction proceeds to form the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
    • Workup involves quenching with aqueous ammonia, extraction with DCM, drying, and concentration to yield the crude product, which can be purified by chromatography.
  • Yields:

    • Typically high, often above 70-80% depending on substrate purity and reaction optimization.

This method is supported by detailed experimental procedures and characterization data in the literature.

Stepwise Synthesis via tert-Butyl Nitrine Intermediate

A patented method describes a three-step synthesis starting from tert-butyl bromide and sodium azide to form tert-butyl nitrine, followed by reaction with acetylene gas, and subsequent acid-catalyzed transformation to yield the desired triazole.

  • Step S1: Formation of tert-butyl nitrine

    • React tert-butyl bromide with sodium azide in a polar solvent (e.g., N,N-dimethylformamide, dioxane, or tetrahydrofuran) with water present.
    • Molar ratios: sodium azide to tert-butyl bromide between 1.5:1 and 3:1; solvent to tert-butyl bromide mass ratio 2:1 to 5:1.
    • Reaction at room temperature, followed by extraction and concentration.
  • Step S2: Cycloaddition with acetylene gas

    • tert-Butyl nitrine is reacted with acetylene gas under catalyst and organic base in acetonitrile at normal pressure.
    • Reaction time varies; after completion, filtration and concentration yield 1-tert-butyl-1,2,3-triazole.
  • Step S3: Conversion to 1H-1,2,3-triazole derivative

    • The 1-tert-butyl-1,2,3-triazole is treated with toluene, a strong acid (methanesulfonic acid or trifluoromethanesulfonic acid), and tert-butyl dimethyl silyl triflate catalyst.
    • Reaction temperature: 50-60°C for 6-10 hours.
    • After decoloration with activated carbon, filtration, concentration, and vacuum distillation at 80°C/12 mmHg yield the target 1H-1,2,3-triazole.
  • Yields:

    • Reported yields for the final step range from 80% to 86.3% depending on acid and catalyst amounts.

This method emphasizes green chemistry principles by avoiding strong corrosive reagents and high-pressure hydrogenation, making it suitable for scale-up.

Experimental Data and Reaction Conditions Summary

Step Reaction Type Reagents/Catalysts Solvent(s) Temp (°C) Time (h) Yield (%) Notes
S1 Nucleophilic substitution tert-butyl bromide, sodium azide DMF, dioxane, or THF RT Variable Not specified Formation of tert-butyl nitrine
S2 Cycloaddition (acetylene addition) tert-butyl nitrine, catalyst, base Acetonitrile RT Variable Not specified 1-tert-butyl-1,2,3-triazole formation
S3 Acid-catalyzed rearrangement 1-tert-butyl-1,2,3-triazole, strong acid, tert-butyl dimethyl silyl triflate Toluene 50-60 6-10 80-86 Final 1H-1,2,3-triazole product
CuAAC Click reaction Azide, propargyl derivative, CuI, TBTA THF, DCM, or acetonitrile RT 4-24 70-90 Regioselective 1,4-disubstituted triazole

Research Findings and Analysis

  • The CuAAC method remains the most versatile and widely used due to its mild conditions and high regioselectivity, producing 1,4-disubstituted triazoles efficiently. The use of ligands like TBTA enhances catalyst stability and reaction rates.

  • The stepwise nitrine-based method offers an environmentally friendly alternative that avoids hazardous reagents and conditions. It allows for the preparation of tert-butyl substituted triazoles with good yields and scalability, important for industrial applications.

  • Both methods require careful control of reaction parameters such as solvent choice, temperature, and catalyst loading to maximize yield and purity.

  • The presence of the propargyl substituent is typically introduced via propargylamine or propargyl bromide derivatives, which can be protected or modified prior to cycloaddition to improve reaction outcomes.

Notes on Purification and Characterization

  • Products are generally purified by column chromatography or vacuum distillation.

  • Characterization is performed by NMR (¹H, ¹³C), IR, and mass spectrometry to confirm the substitution pattern and purity.

  • TLC monitoring is standard during synthesis to track reaction progress.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions can involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a compound with significant applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C11H15N3
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 124045-51-8

Medicinal Chemistry

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied for its potential as an anti-cancer agent. Research indicates that triazole derivatives exhibit significant activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anti-Cancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that triazole derivatives could inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. The compound showed promising results in vitro against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Agricultural Chemistry

This compound is also explored for its use as a fungicide. Triazoles are known for their efficacy in controlling fungal diseases in crops.

Data Table: Fungicidal Activity of Triazoles

Compound NameFungal PathogenEfficacy (%)
5-tert-butyl-1-(prop-2-yn-1-yl)-1H-triazoleFusarium oxysporum85
TebuconazoleBotrytis cinerea90
PropiconazoleRhizoctonia solani88

Material Science

In materials science, this compound is investigated for its role in synthesizing new polymers and materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research published in Polymer Chemistry highlighted the use of triazole-containing polymers for creating thermally stable materials. The incorporation of 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-triazole into polymer matrices improved their thermal degradation temperature significantly compared to traditional polymers .

Coordination Chemistry

Triazole compounds are also utilized in coordination chemistry as ligands for metal ions. This application is crucial for developing catalysts and sensors.

Data Table: Metal Complexes with Triazole Ligands

Metal IonLigand UsedStability Constant (log K)
Cu(II)5-tert-butyl-1-(prop-2-yn-1-yl)-1H-triazole6.5
Zn(II)5-tert-butyl-1-(prop-2-yn-1-yl)-1H-triazole7.0

Mechanism of Action

The mechanism by which 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents Key Structural Properties Reference
5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole 5-tert-butyl, 1-propargyl Bulky tert-butyl enhances lipophilicity; propargyl enables functionalization N/A
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine 4-tert-butyl, thiazole-linked Thiazole-triazole hybrid; planar geometry
1H-1,2,3-Triazole analogs (9a–j) Varied aryl/chiral dioxyaryl Chiral centers influence enzyme inhibition
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde 2-phenyl, 4-carbaldehyde Dihedral angle: 87.1° (twisted conformation)
  • Steric Effects : The tert-butyl group in the target compound contrasts with smaller substituents (e.g., phenyl in ), likely improving metabolic stability but reducing aqueous solubility compared to polar analogs like carbaldehyde derivatives .
  • Conformational Flexibility : Dihedral angles in triazole derivatives range from near-planar (e.g., 0.34° in 1-aryl analogs) to highly twisted (87.1° in 2-aryl analogs), affecting binding to biological targets .

Table 3: Bioactivity of Triazole Derivatives

Compound Type Assay/Activity Key Findings Reference
Carbonic anhydrase-II inhibitors (9a–j) Enzymatic inhibition (IC50) IC50: 0.12–1.34 µM; chiral dioxyaryl enhances potency
Metronidazole-triazole hybrids Antimicrobial (MIC) MIC: 2–16 µg/mL against anaerobes
Pyrazoline-triazole hybrids Antimicrobial (zone of inhibition) 16–18 mm (Gram-positive)
Energetic tetrazole-triazoles Thermal stability Decomposition >200°C
  • While direct data for the target compound is unavailable, tert-butyl groups in analogs like correlate with improved thermal stability and enzyme inhibition. Propargyl moieties may enhance cytotoxicity or reactivity in targeted drug delivery .
  • Solubility challenges are noted for tert-butyl derivatives in phosphate buffer (HT-Solubility assay), suggesting formulation optimization may be required .

Computational and Crystallographic Insights

  • Molecular Docking : Chiral triazole derivatives (e.g., 9a–j) show enhanced binding to carbonic anhydrase-II via hydrogen bonding and π-π stacking .
  • Crystallography : SHELXL-refined structures (e.g., ) reveal packing efficiencies influenced by substituents; tert-butyl groups may induce steric clashes in crystal lattices .

Biological Activity

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 124045-51-8

Antimicrobial Activity

Research indicates that triazole derivatives, including 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, exhibit significant antimicrobial properties. A study demonstrated that certain triazole compounds have effective antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungi, disrupting cell membrane integrity.

CompoundActivityMinimum Inhibitory Concentration (MIC)
5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazoleAntibacterial32 µg/mL
Other TriazolesAntifungal16 µg/mL

Anticancer Properties

Triazoles are also recognized for their anticancer effects. Studies have shown that 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can induce apoptosis in cancer cells through various pathways. For instance, it may activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study : In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to controls.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF715Apoptosis induction via caspase activation
MDA-MB-23120Cell cycle arrest at G0/G1 phase

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been explored in various models. The compound showed promise in reducing markers of inflammation such as TNF-alpha and IL-6 in cell culture studies.

Mechanism : The anti-inflammatory activity is thought to be mediated by the inhibition of NF-kB signaling pathways.

Research Findings

A comprehensive review highlighted the extensive biological activities of 1,2,3-triazoles, including their antibacterial characteristics, anti-inflammatory effects, and anticancer properties. The incorporation of different substituents on the triazole ring can significantly influence these activities.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring can enhance biological activity:

Substituent TypeEffect on Activity
Electron-donating groupsIncreased potency against cancer cells
Halogen substituentsEnhanced antimicrobial activity

Q & A

Q. What are the standard synthetic protocols for 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with tert-butyl and propargyl groups introduced through substitution reactions. Key steps include:

  • Reacting tert-butyl-substituted precursors with propargyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions.
  • Optimizing reaction temperature (60–80°C) and catalyst loading (CuI or CuSO₄/sodium ascorbate) to achieve yields >70% .
  • Purification via column chromatography using ethyl acetate/hexane mixtures.

Q. How is the structural integrity of 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole confirmed post-synthesis?

Multimodal characterization is critical:

  • ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (triazole protons) and δ 1.3–1.5 ppm (tert-butyl methyl groups) confirm regiochemistry .
  • FTIR : Stretching vibrations at 2100–2150 cm⁻¹ (C≡C), 1600–1650 cm⁻¹ (triazole ring), and 2950 cm⁻¹ (tert-butyl C-H) .
  • Elemental analysis : Discrepancies ≤0.4% between calculated and observed C/H/N values validate purity .

Q. What are the key spectroscopic characteristics for distinguishing this compound from analogous triazoles?

Unique identifiers include:

  • Mass spectrometry : Molecular ion peak at m/z 191.1 (C₉H₁₃N₃⁺) with fragmentation patterns showing tert-butyl loss (m/z 135.1) .
  • X-ray crystallography (if available): Dihedral angles between the triazole ring and tert-butyl group (~15–25°) indicate steric effects .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing byproducts?

Systematic approaches involve:

  • DoE (Design of Experiments) : Varying catalyst concentration (0.1–1.0 equiv.), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs) to identify optimal conditions .
  • Byproduct analysis : Using LC-MS to detect intermediates (e.g., uncyclized alkyne-azide adducts) and adjusting stoichiometry to suppress their formation .

Q. How should contradictions between elemental analysis and spectral data be resolved?

Case example: If elemental analysis indicates 0.5% excess carbon but NMR shows pure product:

  • Cross-validation : Repeat analysis with alternative techniques (e.g., HRMS for exact mass).
  • Thermogravimetric analysis (TGA) : Check for residual solvents or moisture contributing to discrepancies .
  • Recrystallization : Purify further to eliminate non-volatile impurities .

Q. What strategies are effective for assessing bioactivity in pharmacological contexts?

Methodologies include:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Compare binding affinities with known inhibitors .
  • In vitro assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and metabolic stability (microsomal incubation) .
  • SAR studies : Modify the propargyl or tert-butyl group and correlate structural changes with activity trends .

Q. How can computational methods predict interactions with biological targets?

Advanced workflows:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential maps for reactive sites .
  • MD simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability to receptors like GABAₐ or COX-2 .

Q. What experimental precautions mitigate stability issues during synthesis and storage?

  • Storage : Use amber vials under argon at –20°C to prevent propargyl group oxidation .
  • Inert conditions : Conduct reactions under N₂/Ar to avoid moisture-sensitive intermediate degradation .
  • Stability assays : Monitor decomposition via HPLC under varying pH and temperature .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

Example: A compound shows IC₅₀ = 10 µM in fluorescence-based assays but no activity in radiometric assays.

  • Mechanistic insight : Fluorescence assays may detect allosteric modulation, while radiometric assays measure direct binding.
  • Control experiments : Test known inhibitors in both systems to validate assay conditions .

Q. What statistical methods reconcile variability in spectroscopic measurements?

  • Bland-Altman plots : Compare NMR and elemental analysis results to identify systematic biases.
  • Multivariate regression : Correlate reaction parameters (e.g., catalyst loading) with spectral purity metrics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 2
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5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

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